4,6-Dichloro-2-(4-nitrophenyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-2-(4-nitrophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-8-5-9(12)14-10(13-8)6-1-3-7(4-2-6)15(16)17/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOLTWJXZNZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702292 | |
| Record name | 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83217-23-6 | |
| Record name | 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
A cornerstone of pyrimidine chlorination is the use of phosphorus oxychloride (POCl₃) in the presence of hindered amines. This method, detailed in patent US6018045A, involves treating 4,6-dihydroxypyrimidine with POCl₃ and a saturated hindered amine (e.g., N,N-diisopropylethylamine) at 60–90°C. The reaction proceeds via nucleophilic substitution, replacing hydroxyl groups with chlorine atoms. For this compound, this approach requires a pre-functionalized 2-(4-nitrophenyl)-4,6-dihydroxypyrimidine intermediate.
-
Suspend 2-(4-nitrophenyl)-4,6-dihydroxypyrimidine (10.0 g, 38.2 mmol) in N,N-diisopropylethylamine (23.1 g, 178 mmol).
-
Add POCl₃ (34.2 g, 223 mmol) dropwise under nitrogen.
-
Heat to 60°C for 2 hours, monitoring for exothermic activity.
-
Quench with ice-water and extract with dichloromethane.
-
Isolate product via distillation or crystallization.
Key Parameters :
Phosgene Co-Reagent Systems
The patent also describes co-use of phosgene (COCl₂) with POCl₃ to enhance chlorination efficiency, particularly for sterically hindered substrates. A POCl₃:phosgene ratio of 1:10 at 80°C achieves near-quantitative conversion, but this method requires stringent safety measures due to phosgene’s toxicity.
Introducing the 4-Nitrophenyl Substituent
Nucleophilic Aromatic Substitution
Direct substitution of a pyrimidine halogen with a 4-nitrophenyl group is challenging due to the deactivating nature of the nitro group. However, under strongly basic conditions, 4-nitrophenoxide can displace a leaving group (e.g., chloride) at position 2:
Limitations : Low yields (<30%) due to poor nucleophilicity of 4-nitrophenoxide.
Cross-Coupling Reactions
Modern approaches favor palladium-catalyzed Suzuki-Miyaura coupling between a 2-halo-4,6-dichloropyrimidine and 4-nitrophenylboronic acid:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C, 12 hours
-
Yield: 65–72%
Integrated Synthetic Routes
Route 1: Cyclocondensation Followed by Chlorination
-
Cyclocondensation : React ethyl 4-nitrobenzoylacetate with guanidine carbonate in ethanol to form 2-(4-nitrophenyl)-4,6-dihydroxypyrimidine.
Yield : 58% over two steps.
Route 2: Sequential Halogenation and Coupling
-
Synthesize 2-bromo-4,6-dichloropyrimidine via bromination of 4,6-dichloropyrimidine.
-
Suzuki coupling with 4-nitrophenylboronic acid.
Yield : 70% for coupling step.
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Nitro Group Stability : High-temperature chlorination (>100°C) risks nitro group reduction. Mitigated by stepwise heating (ramp to 60°C over 1 hour).
-
Byproduct Formation : Phosphorus residues from POCl₃ require exhaustive extraction with tert-butyl methyl ether.
-
Catalyst Cost : Pd-based catalysts increase expense; ligand-free systems under investigation.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(4-nitrophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines or thiols.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Reduction: 4,6-Dichloro-2-(4-aminophenyl)pyrimidine.
Oxidation: Oxidized derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the potential of pyrimidine derivatives, including 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine, as anticancer agents. For instance, a study highlighted that certain synthesized pyrimidine derivatives exhibited significant apoptotic effects on cancer cell lines such as A549 (lung cancer) and CCRF-CEM (leukemia) at low concentrations, outperforming standard treatments like doxorubicin .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis in neoplastic cells. This is facilitated through interactions with specific cellular pathways that regulate cell death and survival .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | Concentration (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| Compound 6 | A549 | 5 | 70 |
| Compound 6 | CCRF-CEM | 5 | 60 |
| Doxorubicin | A549 | Varies | <50 |
Agrochemical Applications
Pesticide Development
this compound serves as an intermediate in the synthesis of various agrochemicals, including fungicides like Azoxystrobin. This compound is effective against a broad spectrum of fungal diseases affecting crops such as cereals and fruits .
Mechanism of Action
As a fungicide, it works by inhibiting specific biochemical pathways in fungi, leading to their growth inhibition or death. The effectiveness of pyrimidine derivatives in agricultural applications is attributed to their ability to target multiple fungal species efficiently .
Table 2: Efficacy of Pyrimidine Derivatives in Agriculture
| Compound Name | Target Organisms | Application Method | Efficacy (%) |
|---|---|---|---|
| Azoxystrobin | Powdery Mildew | Foliar Spray | >90 |
| Azoxystrobin | Rice Blast | Seed Treatment | >85 |
| This compound | Various Fungal Pathogens | Soil Treatment | >80 |
Biological Research
Biological Probes
The compound can also be utilized as a probe in biological studies to investigate cellular processes. Its ability to interact with various biological targets makes it useful for understanding disease mechanisms and developing new therapeutic strategies.
Table 3: Biological Applications of Pyrimidine Compounds
| Application Type | Description |
|---|---|
| Cellular Probes | Investigating signaling pathways |
| Enzyme Inhibition | Targeting specific enzymes in metabolic pathways |
| Drug Development | Precursor for synthesizing novel pharmaceuticals |
Synthetic Pathways
The synthesis of this compound typically involves multi-step processes that include chlorination and coupling reactions. Methods have been optimized for high yield and purity, making it suitable for both laboratory and industrial production.
Synthesis Overview
- Starting Materials: Use of 4,6-dihydroxypyrimidine.
- Chlorination: Reaction with phosphorus oxychloride.
- Final Product Isolation: Separation through crystallization techniques.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group plays a crucial role in its biological activity, as it can participate in various interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
2-(4-Methylsulfonylphenyl)pyrimidines
- Example: 4,6-Dichloro-2-(4-methylsulfonylphenyl)pyrimidine (CAS: Not provided).
- Synthesis : Prepared in five steps from 4-(methylthio)benzonitrile, involving oxidation to the sulfone and subsequent functionalization .
- Applications : Used as precursors for radioligands targeting cyclooxygenase-2 (COX-2) in positron emission tomography (PET) imaging .
- Comparison : The methylsulfonyl group is less electron-withdrawing than the nitro group, resulting in slower reaction rates in nucleophilic substitutions. However, it improves aqueous solubility compared to the nitro analog .
2-(Trifluoromethyl)pyrimidines
- Example : 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS: 705-24-8).
- Properties : Molecular weight = 216.97 g/mol; highly lipophilic due to the trifluoromethyl group .
- Reactivity : The trifluoromethyl group provides moderate electron-withdrawing effects, enabling selective cross-coupling reactions for drug discovery .
- Comparison : The nitro group in 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine offers stronger electron withdrawal, making it more reactive in aromatic substitution than the trifluoromethyl analog .
2-(Morpholinyl)pyrimidines
- Example : 4,6-Dichloro-2-(4-morpholinyl)pyrimidine.
- Synthesis: Functionalized via palladium-catalyzed cross-coupling with triorganoindium reagents .
- Applications : Used in bioactive compound synthesis; the morpholinyl group enhances solubility and bioavailability.
- Comparison : The morpholinyl group is electron-donating, reducing reactivity in substitution reactions compared to nitro-containing derivatives .
Substituent Variations at the 4- and 6-Positions
4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP)
- Synthesis : Commercially available; serves as a precursor for fused heterocycles like pyrimido[4,5-d][1,3]oxazin-2-ones .
- Reactivity : Chlorine atoms at 4- and 6-positions are susceptible to nucleophilic displacement, enabling sequential functionalization .
- Comparison : The nitro group in this compound increases electrophilicity at the 2-position, accelerating reactions with amines or thiols compared to DCSMP .
4,6-Dimethoxy-2-(methylthio)pyrimidine
Amino and Thioether Derivatives
5-Amino-4,6-dichloro-2-(propylsulfanyl)pyrimidine
- Synthesis : Prepared via catalytic hydrogenation of azo intermediates .
- Applications: Potential building block for antiviral or anticancer agents.
- Comparison: The amino group at the 5-position enhances hydrogen-bonding capacity, unlike the nitro group, which prioritizes electronic effects .
4-Chloro-6-(ethylthio)-2-(4-methylsulfonylphenyl)pyrimidine
Research Findings and Trends
- Reactivity : Nitro-substituted pyrimidines exhibit superior reactivity in Suzuki-Miyaura couplings and nucleophilic substitutions compared to methylsulfonyl or morpholinyl analogs .
- Optical Properties: The nitro group enhances second-order nonlinear optical (NLO) responses, making this compound a candidate for photonic materials .
- Biomedical Potential: Thioether and amino derivatives show promise in targeted drug delivery, while sulfonyl-containing analogs are prioritized for imaging .
Biological Activity
4,6-Dichloro-2-(4-nitrophenyl)pyrimidine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and antiviral activities, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. The presence of chlorine and nitro groups enhances its reactivity and biological profile. The synthesis of this compound typically involves chlorination and nitration reactions on pyrimidine derivatives, although detailed synthetic pathways are often proprietary or patented .
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents.
- In vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of pyrimidine derivatives for their antitumor properties against colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549) cell lines. Results showed that these compounds effectively inhibited cell proliferation and displayed a stronger influence on drug-resistant cell lines compared to standard treatments like doxorubicin .
Table 1: Cytotoxic Effects of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Topoisomerase inhibition |
| Compound A (similar structure) | A549 | 12.5 | Apoptosis induction |
| Compound B | HeLa | 8.0 | DNA intercalation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Several studies indicate that pyrimidine derivatives can exhibit varying degrees of activity against bacterial strains.
- Antibacterial Efficacy : In vitro tests demonstrated that certain pyrimidine derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of the nitro group in the structure is often linked to enhanced antimicrobial activity .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Compound C | S. aureus | 32 µg/mL |
| Compound D | B. subtilis | 16 µg/mL |
Antiviral Activity
Emerging research suggests that pyrimidine derivatives may also serve as antiviral agents. For example, compounds structurally related to this compound have shown promise in inhibiting viral replication.
- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral enzymes or inhibit viral RNA synthesis .
Table 3: Antiviral Efficacy Against Viral Targets
| Compound | Virus | IC50 (µM) |
|---|---|---|
| This compound | Hepatitis C Virus | TBD |
| Compound E | Influenza Virus | 25 |
Case Studies and Research Findings
- Anticancer Mechanisms : A study highlighted that certain pyrimidines exhibit pro-apoptotic effects through the activation of specific signaling pathways leading to cell cycle arrest . This indicates that this compound could potentially be developed into a therapeutic agent for cancer treatment.
- Antimicrobial Studies : Another investigation demonstrated that derivatives with similar structural motifs showed promising results against resistant bacterial strains, suggesting that modifications in the pyrimidine structure can enhance antibacterial potency .
- Antiviral Research : Recent findings show that some pyrimidines can inhibit viral polymerases effectively, which is crucial for developing antiviral therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, refluxing ethanol with stoichiometric equivalents of 4-nitrophenylboronic acid and 4,6-dichloropyrimidine (2:1 molar ratio) under inert atmosphere yields the product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 12–24 hours |
| Catalyst | None required for SNAr |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, dihedral distortions) with R-factor <0.06 .
- NMR Spectroscopy : H NMR in CDCl₃ shows aromatic protons at δ 8.2–8.5 ppm (4-nitrophenyl group) and pyrimidine protons at δ 7.3–7.6 ppm. C NMR confirms chloro-substitution at C4 and C6 .
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How should researchers handle hazardous byproducts generated during synthesis?
- Methodological Answer : Chlorinated intermediates require segregated waste storage in labeled, corrosion-resistant containers. Neutralize acidic byproducts with sodium bicarbonate before disposal. Collaborate with certified waste management agencies for incineration or chemical degradation .
Advanced Research Questions
Q. How can contradictory data on reaction mechanisms (e.g., SNAr vs. radical pathways) be resolved?
- Methodological Answer :
- Perform kinetic isotope effect (KIE) studies to distinguish between polar and radical mechanisms.
- Use DFT calculations (e.g., Gaussian 09) to model transition states and compare activation energies for competing pathways .
- Validate experimentally via trapping radical intermediates with TEMPO or monitoring substituent effects on reaction rates .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic sites. C4 and C6 positions typically show higher electrophilicity due to chloro-withdrawing effects .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction trajectories using GROMACS .
Q. How to design derivatives for targeting specific enzymes (e.g., kinases or phosphatases)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 4-nitrophenyl group with bioisosteres (e.g., 4-cyanophenyl) to modulate electron-withdrawing effects. Introduce methyl or methoxy groups at pyrimidine C2 to enhance hydrophobic interactions with enzyme pockets .
- Docking Studies : Use AutoDock Vina to predict binding affinities against PDB structures (e.g., 1ATP for kinase inhibition) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Contradictions often arise from:
- Oxygen Sensitivity : Incomplete inertion during reflux reduces yields by 15–20% .
- Impurity Profiles : Unoptimized column chromatography gradients may co-elute byproducts.
- Solution : Standardize protocols with controlled atmosphere reactors and validate purity via orthogonal methods (HPLC + LC-MS) .
Experimental Design Considerations
Q. How to optimize reaction conditions for scale-up without compromising purity?
- Methodological Answer :
- DoE (Design of Experiments) : Use a 3-factor factorial design (temperature, solvent volume, catalyst loading) to identify critical parameters.
- Continuous Flow Systems : Mitigate exothermicity in large-scale reactions by adopting microreactor setups .
Safety and Compliance
Q. What are the best practices for ensuring lab safety during handling?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
